molecular formula C4H5N3O2 B069938 3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione CAS No. 178324-48-6

3-Amino-4-hydrazinylcyclobut-3-ene-1,2-dione

Cat. No.: B069938
CAS No.: 178324-48-6
M. Wt: 127.1 g/mol
InChI Key: BALMAKLASAFCHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-ginsenoside Rg3: is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. This compound belongs to the ginsenoside family, which are saponins known for their diverse pharmacological properties. R-ginsenoside Rg3 has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-ginsenoside Rg3 typically involves the hydrolysis of ginsenoside Rb1 or Rb2, which are major ginsenosides in Panax ginseng. The hydrolysis can be achieved using acidic or enzymatic methods. For example, acidic hydrolysis involves treating ginsenoside Rb1 with hydrochloric acid under controlled conditions to yield R-ginsenoside Rg3. Enzymatic hydrolysis, on the other hand, employs specific enzymes such as β-glucosidase to selectively cleave glycosidic bonds .

Industrial Production Methods

Industrial production of R-ginsenoside Rg3 often utilizes biotransformation processes. This involves cultivating microorganisms capable of converting precursor ginsenosides into R-ginsenoside Rg3. For instance, certain strains of fungi or bacteria are used to ferment ginseng extracts, leading to the production of R-ginsenoside Rg3 in large quantities .

Chemical Reactions Analysis

Types of Reactions

R-ginsenoside Rg3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of R-ginsenoside Rg3, each with potentially unique biological activities. For example, oxidation can yield oxidized ginsenosides, while glycosylation can produce glycosylated derivatives .

Scientific Research Applications

R-ginsenoside Rg3 has a wide range of scientific research applications:

Mechanism of Action

R-ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

R-ginsenoside Rg3 is compared with other ginsenosides, such as:

    Ginsenoside Rb1: Known for its anti-fatigue and neuroprotective effects.

    Ginsenoside Rb2: Exhibits anti-diabetic and anti-obesity properties.

    Ginsenoside Rh2: Noted for its potent anti-cancer activity.

R-ginsenoside Rg3 is unique due to its specific molecular structure, which confers distinct pharmacological properties, particularly its strong anti-cancer and anti-inflammatory effects .

Properties

CAS No.

178324-48-6

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

IUPAC Name

3-amino-4-hydrazinylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C4H5N3O2/c5-1-2(7-6)4(9)3(1)8/h7H,5-6H2

InChI Key

BALMAKLASAFCHV-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C1=O)NN)N

Canonical SMILES

C1(=C(C(=O)C1=O)NN)N

Synonyms

3-Cyclobutene-1,2-dione,3-amino-4-hydrazino-(9CI)

Origin of Product

United States

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